Bis(monochloroacetyl)ajmaline

Description

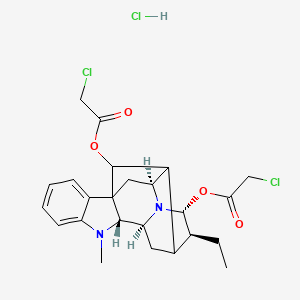

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2552-89-8 |

|---|---|

Molecular Formula |

C24H29Cl3N2O4 |

Molecular Weight |

515.9 g/mol |

IUPAC Name |

[(9R,10S,13S,14R,16S)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |

InChI |

InChI=1S/C24H28Cl2N2O4.ClH/c1-3-12-13-8-16-21-24(14-6-4-5-7-15(14)27(21)2)9-17(20(13)22(24)31-18(29)10-25)28(16)23(12)32-19(30)11-26;/h4-7,12-13,16-17,20-23H,3,8-11H2,1-2H3;1H/t12-,13?,16-,17-,20?,21-,22?,23+,24?;/m0./s1 |

InChI Key |

UWIVMLUBHUNIBC-MJSUFJGSSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C.Cl |

Isomeric SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4OC(=O)CCl)OC(=O)CCl.Cl |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C.Cl |

Related CAS |

51823-09-7 (hydrochloride) |

Synonyms |

is(monochloroacetyl)ajmaline bis(monochloroacetyl)ajmaline hydrochloride DCAA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bis Monochloroacetyl Ajmaline

Retrosynthetic Analysis and Design of Synthetic Pathways for Bis(monochloroacetyl)ajmaline

A retrosynthetic analysis of this compound logically disconnects the two monochloroacetyl ester groups, leading back to the parent ajmaline (B190527) molecule and a monochloroacetylating agent.

Figure 1: Retrosynthetic Disconnection of this compound

The primary synthetic challenge lies in the selective and efficient acylation of the C17 and C21 hydroxyl groups of ajmaline. The pathway would involve the reaction of ajmaline with a suitable monochloroacetylating agent, such as monochloroacetic anhydride or monochloroacetyl chloride. cymitquimica.com

Table 1: Potential Synthetic Precursors for this compound

| Precursor | Role in Synthesis |

| Ajmaline | The core alkaloid scaffold containing the target hydroxyl groups. |

| Monochloroacetic anhydride | A common and reactive acylating agent for ester formation. cymitquimica.com |

| Monochloroacetyl chloride | An alternative, highly reactive acylating agent. |

| Pyridine or other non-nucleophilic base | To neutralize the acid byproduct and catalyze the reaction. |

Optimized Synthetic Methodologies for this compound Production

The production of this compound would necessitate careful optimization of reaction conditions to ensure high yield and purity.

Reaction Pathway Design and Stereochemical Control

The reaction would proceed via a nucleophilic acyl substitution mechanism, where the oxygen atoms of the ajmaline hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the monochloroacetylating agent. Given that the stereocenters of ajmaline are not directly involved in the acylation reaction, the stereochemistry of the parent molecule is expected to be retained in the final product.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is critical for driving the esterification to completion and minimizing side reactions.

Catalyst: A non-nucleophilic organic base such as pyridine or triethylamine is typically employed in acylation reactions. These bases serve to activate the acylating agent and to scavenge the acidic byproduct (monochloroacetic acid or hydrochloric acid), thus driving the equilibrium towards the product side.

Solvent: An inert aprotic solvent, such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), would be suitable to dissolve the reactants and facilitate the reaction without participating in it.

Temperature: The reaction temperature would likely be controlled, starting at a low temperature (e.g., 0 °C) during the addition of the acylating agent to manage the exothermic nature of the reaction, followed by stirring at room temperature or gentle heating to ensure completion.

Stoichiometry: A molar excess of the acylating agent and the base would likely be used to ensure complete di-acylation of both hydroxyl groups of ajmaline.

Table 2: Hypothetical Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

| Reactants | Ajmaline, Monochloroacetic anhydride | Direct precursors for the target molecule. |

| Catalyst | Pyridine | Acts as a base and catalyst. |

| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves reactants. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products. |

| Molar Ratio | Ajmaline : Anhydride : Pyridine (1 : 2.5 : 3) | Ensures complete di-acylation. |

| Reaction Time | 12-24 hours | Allows for reaction completion. |

Chemical Derivatization of this compound for Research Probes

While no specific literature exists on the derivatization of this compound, its structure allows for the theoretical design of research probes for mechanistic and target engagement studies.

Synthesis of Labeled Analogs for Mechanistic Elucidation (e.g., isotopic labeling)

Isotopically labeled analogs of this compound could be synthesized to trace its metabolic fate and elucidate its mechanism of action. Labeling could be introduced in several ways:

Deuterium (²H) or Tritium (³H) Labeling: Introduction of heavy hydrogen isotopes at non-labile positions on the ajmaline core or the monochloroacetyl groups. This would likely be achieved by using a labeled precursor in the total synthesis of ajmaline.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling: Incorporation of heavy carbon isotopes into the monochloroacetyl groups by using ¹³C- or ¹⁴C-labeled monochloroacetic acid or its anhydride in the acylation step. researchgate.net

These labeled compounds would be invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for quantifying target engagement in biological systems. nih.govresearchgate.net

Generation of Covalently Modifiable Derivatives for Target Engagement Studies

The monochloroacetyl groups of this compound are electrophilic and can act as reactive handles for covalent modification of biological targets. To create more specific probes, further derivatization could be undertaken:

Photoaffinity Probes: Introduction of a photoreactive group, such as a diazirine or an aryl azide, onto the ajmaline scaffold (at a position that does not interfere with its biological activity). nih.govmdpi.comenamine.net Upon photoactivation, this probe would covalently bind to its biological target, allowing for its identification.

Biotinylated Probes: Attachment of a biotin tag, often via a flexible linker, to the ajmaline molecule. mdpi.comnih.gov This would enable the capture and enrichment of the target protein-probe complex on streptavidin-coated beads for subsequent identification and analysis.

The synthesis of these derivatives would require multi-step synthetic sequences, beginning with a functionalized ajmaline precursor that allows for the attachment of the desired tag or photoreactive group, followed by the monochloroacetylation of the hydroxyl groups.

Development of Bioconjugates for Specific Research Applications (e.g., affinity chromatography)

The development of bioconjugates using this compound is a targeted approach to create valuable tools for biochemical research, particularly for applications like affinity chromatography. The chloroacetyl groups on the ajmaline scaffold are key to this process, acting as reactive handles for covalent attachment to biomolecules.

The fundamental principle involves the reaction of the chloroacetyl groups with nucleophilic residues on a biomolecule, such as the thiol group of cysteine or the amino group of lysine. This reaction forms a stable thioether or amine linkage, respectively, thus tethering the ajmaline moiety to the protein or other biological macromolecules.

For affinity chromatography, the process would typically involve the immobilization of this compound onto a solid support matrix. This matrix, often composed of agarose or sepharose beads, is first functionalized with molecules containing free nucleophilic groups. The this compound is then reacted with this activated matrix, resulting in the covalent attachment of the ajmaline derivative. The resulting affinity resin can then be used to selectively bind and purify proteins or other cellular components that have an affinity for the ajmaline structure.

The choice of reaction conditions, such as pH and temperature, is critical to ensure efficient conjugation while maintaining the integrity of the biomolecule and the ajmaline derivative. The progress of the conjugation reaction can be monitored using various analytical techniques, including spectroscopy and chromatography.

Elucidation of Molecular Mechanisms and Biological Interactions in Vitro and Preclinical Models

Intracellular Signaling Pathway Investigations in Cellular Models

Gene Expression and Proteomic Alterations in Relevant Cell Lines or Tissue Models

There is currently no publicly available research data detailing the specific effects of Bis(monochloroacetyl)ajmaline on gene expression or the proteomic profiles of any cell lines or tissue models. Studies investigating how this specific compound may alter transcriptional or translational processes have not been identified in a review of scientific literature.

Comparative Mechanistic Profiling with Parent Ajmaline (B190527) and Other Related Alkaloids

A comparative mechanistic analysis between this compound and its parent compound, ajmaline, is not available in the existing scientific literature. Ajmaline is known to function primarily as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes. The addition of the bis(monochloroacetyl) groups would be expected to alter its pharmacological properties, such as lipophilicity, cell permeability, and target binding affinity. However, without specific studies, any description of its comparative mechanism would be purely speculative.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of Bis Monochloroacetyl Ajmaline Derivatives

Systematic Structural Modification and Design of Analogs for SAR Probing

The foundation of SAR studies lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. nih.govnih.gov The complex pentacyclic structure of ajmaline (B190527) offers multiple positions for chemical modification. The synthesis of analogs often employs key chemical reactions like the Pictet-Spengler reaction, which is central to building the indole (B1671886) alkaloid core. st-andrews.ac.ukacs.orgacs.org Strategies have been developed for the enantiospecific total synthesis of ajmaline and related alkaloids, allowing for the creation of both natural and unnatural enantiomers to probe stereochemical requirements for activity. wisconsin.eduacs.org

The two monochloroacetyl groups attached at the C-17 and C-21 positions of the ajmaline scaffold are critical features of Bis(monochloroacetyl)ajmaline. Chloroacetyl derivatives have been studied in other contexts, such as with para-substituted phenylalanines, where they were found to impart significant growth inhibitory activity. nih.gov The electrophilic nature of the carbon-chlorine bond in these moieties suggests they may function as alkylating agents, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a biological target.

The presence of two such groups could enable the molecule to act as a cross-linking agent, binding to two different sites within a single target protein or bridging two different proteins. A quantitative structure-activity relationship (QSAR) study on other bis(2-chloroethyl)aminoethyl esters highlighted the contribution of such structural features to their biological activity. nih.gov The modification or replacement of these chloroacetyl groups—for instance, by varying the halogen (bromo-, iodo-), altering the acyl chain length, or replacing them with non-reactive groups—is a key strategy to confirm their importance and understand their role in binding affinity and molecular recognition. nih.gov

Table 1: Hypothetical SAR of Ajmaline C-17/C-21 Derivatives

This table illustrates potential outcomes from modifying the acyl groups on the ajmaline core, based on general chemical principles.

| Modification at C-17 and C-21 | Expected Impact on Reactivity | Postulated Effect on Binding Affinity |

|---|---|---|

| -CO-CH₂-Cl (Bis-monochloroacetyl) | High (Electrophilic) | Potential for covalent bond formation, high affinity |

| -CO-CH₂-Br (Bis-monobromoacetyl) | Very High (More reactive than chloro) | Potentially higher affinity or faster inactivation |

| -CO-CH₃ (Bis-acetyl) | None (Non-reactive) | Loss of covalent binding; affinity depends on hydrophobic/steric fit |

| -H (Ajmaline) | None (Parent compound) | Baseline activity; serves as a negative control for the acyl groups |

| -CO-CH₂-CH₂-Cl (Bis-chloropropionyl) | High (Altered spacing) | May alter ability to cross-link or reach target nucleophile |

The ajmaline molecule is stereochemically rich, and its three-dimensional conformation is critical for its interaction with biological targets. The synthesis of ajmaline alkaloids often focuses on controlling the stereochemistry at key chiral centers. wisconsin.edu For example, it has been shown that stereospecific reduction of a synthetic intermediate can lead to the 2-epidiacetylajmaline derivative, which has a different configuration at the C(2) position. acs.org

The ability to synthesize both natural and unnatural enantiomers of ajmaline-type alkaloids allows for a direct assessment of stereochemistry on function. wisconsin.edu It is a common principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different potencies, efficacies, or even different biological activities altogether. unimi.it Therefore, the specific spatial arrangement of the chloroacetyl groups and the orientation of the entire molecule, dictated by its inherent stereochemistry, are expected to profoundly influence how this compound fits into a binding site and modulates the function of its target. dovepress.com

Design and Synthesis of SAR Probes to Delineate Key Pharmacophoric Features

To identify the essential structural features required for biological activity (the pharmacophore), specialized molecules known as SAR probes are designed and synthesized. uwm.edu A pharmacophore describes the specific spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are necessary for interaction with a receptor. researchgate.netmdpi.com

Starting from the this compound structure, SAR probes could be created by:

Simplifying the Scaffold: Synthesizing truncated analogs that retain only a portion of the pentacyclic ring system to see if the full structure is necessary.

Positional Isomers: Moving the chloroacetyl groups to other available positions on the ajmaline core to test the importance of their C-17 and C-21 locations.

Introducing Reporter Tags: Attaching fluorescent or radioactive labels to create tracer molecules for binding assays or imaging studies, helping to locate and quantify target engagement.

The synthesis of such probes would be guided by the same principles used for creating other ajmaline analogs, such as the Pictet-Spengler reaction and subsequent functional group manipulations. st-andrews.ac.ukacs.org

Computational Approaches to SAR/SMR

Computational chemistry provides powerful tools to model and predict the behavior of molecules, saving time and resources in the drug discovery process. nih.govui.ac.id

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. dovepress.com For this compound, docking studies could be used to:

Identify potential binding pockets in a target protein.

Predict the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues. mdpi.comekb.eg

Estimate the binding affinity, often expressed as a docking score. researchgate.net

Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding. researchgate.net These computational studies are invaluable for generating hypotheses about the mechanism of action and guiding the design of new analogs with improved binding characteristics. dovepress.commdpi.com

QSAR is a mathematical approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dibru.ac.in A QSAR model is an equation that relates numerical descriptors of the molecules to their activity. nih.govnih.gov

The process for developing a QSAR model for this compound derivatives would involve:

Data Set Generation: Synthesizing and testing a series of related analogs to obtain their biological activity values (e.g., IC₅₀).

Descriptor Calculation: Calculating various numerical descriptors for each molecule that represent its physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and structural features (e.g., topological indices). ui.ac.idnih.gov

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that best correlates the descriptors with the observed biological activity. nih.gov

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. nih.gov

A robust QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govdibru.ac.in

Table 2: Common Molecular Descriptors Used in QSAR Studies

This table lists typical descriptors that would be calculated for a QSAR analysis of this compound derivatives.

| Descriptor Class | Example Descriptors | Information Represented |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Size and composition of the molecule |

| Topological | Wiener Index, Kappa Shape Indices | Atomic connectivity and molecular shape |

| Geometric | Molecular Surface Area, Volume | 3D size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |

Advanced Analytical and Spectroscopic Methodologies in Bis Monochloroacetyl Ajmaline Research

High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro and Animal Model Systems

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies, enabling the precise identification of metabolites in complex biological matrices. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 0.001 atomic mass units). This capability is crucial for determining the elemental composition of unknown metabolites and distinguishing between compounds with very small mass differences.

In the context of Bis(monochloroacetyl)ajmaline research, samples generated from in vitro systems (e.g., liver microsomes, hepatocytes) or in vivo animal models are analyzed to track the biotransformation of the parent compound. The process involves comparing the mass spectra of control samples with those of samples incubated with this compound. New signals appearing in the test samples are flagged as potential metabolites. Tandem mass spectrometry (MS/MS) is then employed to fragment these potential metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Key metabolic pathways for a compound like this compound would likely involve hydrolysis of the chloroacetyl groups and the ester linkage, as well as oxidative metabolism on the ajmaline (B190527) core. HRMS can confidently identify these transformations. For instance, a gas chromatography-mass fragmentography method has been successfully used to simultaneously assay 17-monochloroacetyl-ajmaline and its hydrolysis product, ajmaline, demonstrating the utility of mass spectrometry for this class of compounds.

Table 1: Potential Metabolites of this compound Identified by HRMS

| Putative Metabolite | Biotransformation Reaction | Change in Mass (Da) | Expected m/z (for [M+H]⁺) |

| Mono-dechloroacetylated ajmaline | Hydrolysis of one monochloroacetyl group | -76.02 | Varies based on which group is lost |

| Di-dechloroacetylated ajmaline (Ajmaline) | Hydrolysis of both monochloroacetyl groups | -152.04 | 327.2118 |

| Monohydroxylated this compound | Oxidation (addition of -OH) | +15.99 | Varies based on position |

| Hydrolyzed and Hydroxylated Metabolite | Hydrolysis and Oxidation | Combination | Varies |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR studies provide critical insights into its conformational preferences, which can influence its interaction with biological targets.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to confirm the basic chemical structure of the synthesized compound by identifying all unique proton and carbon environments. More advanced, two-dimensional (2D) NMR techniques are required for detailed conformational analysis. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the ajmaline scaffold.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule and confirming the placement of the monochloroacetyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), providing key distance restraints used to define the molecule's 3D conformation and the orientation of its substituents.

In ligand-binding studies, techniques like Saturation Transfer Difference (STD) NMR can be used to identify which protons of this compound are in close contact with its macromolecular target, thereby mapping the binding epitope.

Table 2: Application of NMR Techniques in this compound Research

| NMR Experiment | Information Provided | Relevance to this compound |

| ¹H NMR | Identifies all unique proton environments and their couplings. | Confirms structural integrity and purity. |

| ¹³C NMR | Identifies all unique carbon environments. | Confirms carbon backbone structure. |

| 2D COSY | Reveals proton-proton (J-coupling) networks. | Helps to assign complex proton signals in the ajmaline core. |

| 2D HSQC/HMBC | Correlates ¹H and ¹³C nuclei. | Provides unambiguous assignment of the complete molecular structure. |

| 2D NOESY | Identifies protons that are close in 3D space. | Determines the solution conformation and stereochemistry. |

| STD-NMR | Identifies ligand protons in close contact with a target protein. | Maps the binding interface of the compound with its biological target. |

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray crystallography is the gold standard for providing high-resolution, atomic-level information about how a small molecule binds to its macromolecular target, such as a protein or nucleic acid. To study a this compound-target complex, the target macromolecule is first purified and then co-crystallized with the compound, or the compound is soaked into pre-existing crystals of the target.

When the resulting crystal is exposed to a focused X-ray beam, it diffracts the X-rays into a unique pattern. This pattern is used to calculate an electron density map, into which the atomic structure of the complex is built and refined. The final structure reveals the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) that stabilize the complex. This information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design. For instance, a crystallographic study of a bis-acridine compound demonstrated its ability to cross-link DNA molecules, providing a structural basis for its activity.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or targets that are resistant to crystallization. It allows for the structural determination of macromolecules in a near-native, vitrified state, providing complementary insights into the architecture of ligand-target complexes.

Table 3: Steps and Insights from X-ray Crystallography of a Target-Ligand Complex

| Step | Description | Key Insight for this compound Research |

| Crystallization | The target protein and ligand are induced to form a highly ordered, three-dimensional crystal lattice. | Confirms the formation of a stable complex suitable for structural analysis. |

| Data Collection | The crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. | Provides the raw data on the spatial arrangement of atoms in the crystal. |

| Structure Solution | The diffraction data is processed to generate an electron density map. | Visualizes the overall shape of the protein and the location of the bound ligand. |

| Model Building & Refinement | An atomic model of the protein-ligand complex is built into the electron density map and optimized. | Reveals the precise binding orientation, conformation, and specific atomic interactions of this compound within its binding pocket. |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

SPR and ITC are two powerful, label-free biophysical techniques used to quantify the interactions between molecules in real-time.

Surface Plasmon Resonance (SPR) measures the binding kinetics of an interaction. In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor surface. A solution containing this compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time during association and dissociation phases, one can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₒ).

Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. In an ITC experiment, a solution of this compound is titrated in small aliquots into a sample cell containing its binding partner. The instrument measures the tiny temperature changes that occur upon each injection. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information helps to understand the fundamental forces driving the binding interaction (e.g., hydrogen bonding vs. hydrophobic effect).

Table 4: Key Parameters Obtained from SPR and ITC

| Technique | Parameter | Description |

| SPR | kₐ (on-rate) | The rate at which the complex forms (M⁻¹s⁻¹) |

| kₒ (off-rate) | The rate at which the complex dissociates (s⁻¹) | |

| Kₒ (dissociation constant) | The measure of binding affinity; calculated as kₒ/kₐ (M) | |

| ITC | Kₐ (association constant) | The measure of binding affinity (M⁻¹) |

| n (stoichiometry) | The molar ratio of ligand to target in the complex | |

| ΔH (enthalpy) | The heat released or absorbed upon binding (kcal/mol) | |

| ΔS (entropy) | The change in disorder of the system upon binding (cal/mol·K) | |

| ΔG (Gibbs free energy) | The overall energy of binding, calculated from Kₐ (kcal/mol) |

Spectrophotometric and Fluorometric Assays for Real-time Mechanistic Monitoring in Experimental Settings

Spectrophotometric (colorimetric) and fluorometric assays are fundamental tools for studying biochemical reactions, often adapted for high-throughput screening and real-time mechanistic studies. These assays rely on changes in light absorbance or fluorescence intensity to monitor the progress of a reaction.

If this compound is designed to inhibit an enzyme, its activity can be monitored using these methods.

Spectrophotometric Assays: These assays often use a substrate that, when acted upon by the enzyme, produces a colored product. The rate of the reaction is determined by measuring the increase in absorbance at a specific wavelength over time. The inhibitory effect of this compound would be quantified by the decrease in the rate of color formation.

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods. They use substrates that become fluorescent upon enzymatic conversion or employ fluorescent probes that respond to changes in the reaction environment. Real-time fluorometric monitoring allows for the continuous measurement of enzyme activity, making it ideal for detailed kinetic studies and determining the mechanism of inhibition by compounds like this compound.

Both techniques are readily adaptable to microplate formats, enabling the rapid screening of compound libraries and the determination of inhibitor potency (e.g., IC₅₀ values).

Table 5: Comparison of Spectrophotometric and Fluorometric Assays

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Measures change in absorbance of light. | Measures change in emission of fluorescent light. |

| Sensitivity | Moderate to high. | High to very high. |

| Typical Application | Enzyme kinetics, quantification of colored products. | Real-time monitoring of sensitive enzyme reactions, binding assays. |

| Advantages | Widely available instrumentation, robust, simple. | High sensitivity, wide dynamic range, suitable for low concentrations. |

| Considerations | Potential for interference from colored compounds. | Potential for interference from fluorescent compounds, inner filter effects. |

Advanced Chromatographic Techniques for Experimental Sample Preparation, Purity Assessment, and Component Resolution

Chromatography is a cornerstone of chemical analysis, essential for separating, identifying, and quantifying the components of a mixture. In the research of this compound, advanced chromatographic techniques are critical at multiple stages, from synthesis to biological testing.

Purity Assessment and Component Resolution:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of a synthesized batch of this compound. These techniques separate the compound from starting materials, by-products, and degradants based on differential partitioning between a stationary phase and a mobile phase. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. A GC-based method has been specifically developed for the related compound, 17-monochloroacetyl-ajmaline, highlighting its relevance for this chemical family.

Experimental Sample Preparation: Before analysis, this compound and its metabolites often need to be isolated and concentrated from complex biological matrices like plasma, urine, or cell lysates.

Solid-Phase Extraction (SPE) is a common and efficient technique for sample cleanup and concentration. The sample is passed through a solid sorbent that retains the analytes of interest, while interfering substances are washed away. The purified analytes are then eluted with a small volume of solvent, ready for chromatographic analysis.

Liquid-Liquid Extraction (LLE) is another classical method used to separate compounds based on their differential solubilities in two immiscible liquid phases.

These preparation steps are crucial for removing matrix components that could interfere with the analysis, thereby improving the accuracy and sensitivity of quantification.

Investigation of Pharmacokinetic Parameters in Preclinical Research Models Excluding Human Data

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocyte Systems

No specific studies detailing the in vitro metabolic stability of Bis(monochloroacetyl)ajmaline or Lorajmine in rat, mouse, or other preclinical species' hepatic microsomes or hepatocyte systems were found in the public domain. While general methodologies for assessing in vitro metabolic stability using liver microsomes are well-established for various compounds, nih.govnih.govpharmaron.com their specific application to this compound has not been documented in available scientific literature. One study described a method for determining 17-monochloroacetylajmaline and its metabolite, ajmaline (B190527), in dog plasma, but did not provide data on its metabolic stability in liver microsomal or hepatocyte systems. nih.gov

Plasma Protein Binding Assays in Animal Serum Models

There is no publicly available data on the plasma protein binding of this compound or Lorajmine in any animal serum models, such as those from rats or mice. General principles of plasma protein binding indicate that it is a critical determinant of a drug's distribution and elimination. rsc.orgnih.govrsc.org However, the specific extent of binding for this compound to plasma proteins like albumin and alpha-1 acid glycoprotein (B1211001) in preclinical species has not been reported.

Permeability and Transport Studies Across In Vitro Biological Barrier Models (e.g., Caco-2 cell monolayers)

No studies were identified that investigated the permeability of this compound or Lorajmine across in vitro biological barrier models like Caco-2 cell monolayers. The Caco-2 cell model is a standard method to predict the intestinal absorption of compounds. researchgate.netevotec.comnih.govnih.goveuropa.eu The absence of such data means that the potential for oral absorption and the role of transport proteins in the disposition of this compound remain uncharacterized.

Tissue Distribution Studies in Rodent Models (Focus on methodology and mechanistic insights into distribution)

Specific tissue distribution studies for this compound or Lorajmine in rodent models were not found in the reviewed literature. While there are studies on the tissue distribution of other unrelated compounds in rats, nih.govresearchgate.net no such data is available for the compound . Therefore, insights into its distribution into various organs and tissues, and the mechanisms governing this distribution, are not available.

Elucidation of Excretion Pathways and Mass Balance in Animal Models

There is a lack of information regarding the excretion pathways and mass balance of this compound or Lorajmine in any animal model. Mass balance studies, often employing radiolabeled compounds, are essential for understanding the routes and rates of elimination of a drug and its metabolites. nih.govnih.govresearchgate.net Without such studies, the primary routes of excretion (e.g., renal, fecal) for this compound are unknown.

Theoretical and Computational Chemistry Applied to Bis Monochloroacetyl Ajmaline

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of a molecule's electronic properties, which are fundamental to its chemical behavior. libretexts.orgrsc.org Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of Lorajmine's complexity, providing a balance between accuracy and computational cost. rsc.org

A primary focus of quantum chemical calculations for Lorajmine would be to determine its most stable three-dimensional conformation. The rigid polycyclic core inherited from ajmaline (B190527) is embellished with a monochloroacetyl group at the 17-position. wikipedia.org The rotational freedom of this ester group introduces conformational flexibility. By calculating the potential energy surface associated with the rotation around key single bonds, the global minimum energy conformation, as well as other low-energy conformers, can be identified. This information is crucial, as the conformation of the molecule dictates how it fits into the binding pocket of its biological targets.

Furthermore, these calculations can elucidate the electronic structure of Lorajmine. Mapping the distribution of electron density reveals the electron-rich and electron-poor regions of the molecule. The monochloroacetyl group, with its electronegative chlorine and oxygen atoms, significantly alters the electronic landscape compared to ajmaline, creating a more pronounced electrophilic character at the carbonyl carbon. This has direct implications for its reactivity and potential for covalent interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The table below illustrates hypothetical, yet representative, values for such quantum chemical parameters for Lorajmine, derived from general principles and comparison with similar molecules.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity, influencing solubility and non-bonding interactions |

| Molecular Electrostatic Potential (MEP) | -45 to +30 kcal/mol | Visual representation of charge distribution, predicting sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations of Compound Behavior in Simulated Biological Environments

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comarxiv.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe how a compound like Lorajmine behaves in a simulated biological environment, such as in aqueous solution or near a lipid bilayer representing a cell membrane.

For Lorajmine, an MD simulation would typically start with the molecule solvated in a box of water molecules, often with ions to mimic physiological salt concentrations. The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds. This can reveal important information about the conformational dynamics of Lorajmine in solution, showing how it flexes and which conformations are most persistent.

A particularly relevant application of MD for Lorajmine would be to simulate its interaction with its primary target, the voltage-gated sodium channel. wikipedia.org By embedding a model of the sodium channel in a simulated cell membrane and introducing Lorajmine, the simulation could potentially capture the process of binding. This can help to identify the key amino acid residues in the channel that interact with the drug, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the drug-protein complex. Such simulations can also shed light on how the monochloroacetyl group contributes to the binding affinity and specificity compared to ajmaline.

The table below presents a hypothetical summary of findings from a molecular dynamics simulation of Lorajmine with a model of a cardiac sodium channel.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Lorajmine in binding pocket | Low (< 1.5 Å) | Stable binding within the channel pore |

| Key Interacting Residues | Phe1764, Tyr1771 | Highlights the importance of aromatic stacking interactions |

| Interaction of Chloroacetyl Group | Forms transient hydrogen bonds with a serine residue | Suggests a role for this group in anchoring the molecule |

| Solvent Accessible Surface Area (SASA) | Decreases upon binding | Indicates burial of the drug within the protein, away from the aqueous environment |

In Silico Prediction of Potential Off-Targets and Polypharmacology (Mechanistic Focus)

The therapeutic effect of a drug is often accompanied by side effects, which can arise from the drug binding to unintended biological targets, a phenomenon known as off-target effects. Polypharmacology, the ability of a single drug to interact with multiple targets, can be both beneficial and detrimental. In silico methods are instrumental in predicting potential off-targets for compounds like Lorajmine, helping to anticipate and understand its broader biological activity profile. nih.govoligotherapeutics.org

One common approach is reverse docking, where the structure of Lorajmine is computationally screened against a large database of known protein structures. This can identify other proteins, such as different types of ion channels, receptors, or enzymes, that have binding sites complementary to Lorajmine. Given that ajmaline is known to interact with not only sodium channels but also potassium and calcium channels, it is highly probable that Lorajmine shares this polypharmacological profile. nih.gov

Another in silico approach involves pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a particular target. By creating a pharmacophore model for Lorajmine and searching for its pattern in databases of known pharmacophores for various targets, potential off-targets can be identified.

The mechanistic focus of these predictions lies in understanding why Lorajmine might bind to these off-targets. For instance, the rigid, bulky ring system of Lorajmine might fit well into the hydrophobic pockets of various proteins, while its hydrogen bonding capabilities could facilitate interactions with polar residues. The monochloroacetyl group adds a unique feature that could mediate interactions not seen with ajmaline.

| Potential Off-Target | Prediction Method | Mechanistic Rationale for Interaction |

|---|---|---|

| hERG Potassium Channel | Reverse Docking | Hydrophobic core of Lorajmine fits into the channel's inner cavity, similar to other known blockers. |

| L-type Calcium Channels | Pharmacophore Matching | Shares key pharmacophoric features with known calcium channel blockers. |

| Muscarinic Acetylcholine Receptors | Similarity Searching | Structural similarity to certain anticholinergic compounds. |

| Cytochrome P450 Enzymes (e.g., CYP2D6) | Metabolism Prediction | Known metabolic pathway for the parent compound, ajmaline. nih.gov |

Ligand-Based and Structure-Based Design Principles for Rational Analog Design

The ultimate goal of many computational chemistry studies in drug discovery is to guide the design of new, improved molecules. For Lorajmine, this would involve designing analogs with potentially higher potency, greater selectivity, or a better safety profile. nih.gov Both ligand-based and structure-based design principles are employed for this purpose.

Ligand-based design is used when the structure of the biological target is unknown or poorly characterized. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with Lorajmine as the lead compound, one could build a Quantitative Structure-Activity Relationship (QSAR) model. This involves synthesizing and testing a series of analogs with systematic modifications and then using computational methods to find a mathematical correlation between structural properties (descriptors) and biological activity. This model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Structure-based design , on the other hand, is applicable when a high-resolution structure of the target protein (e.g., the sodium channel) is available. Using the insights from docking and MD simulations of the Lorajmine-protein complex, medicinal chemists can rationally design modifications to improve the interaction. For example, if a simulation reveals an empty hydrophobic pocket near the bound Lorajmine, an analog with an additional hydrophobic group at the appropriate position could be designed to fill this pocket and enhance binding affinity. Conversely, if an interaction with an off-target is identified, the structure of Lorajmine could be modified to disrupt this specific interaction while preserving its binding to the primary target.

The design of Lorajmine itself, a derivative of the natural product ajmaline, can be seen as an early example of rational design, where the addition of the monochloroacetyl group was intended to modify the parent compound's properties. wikipedia.orgnih.gov Modern computational tools allow this process to be much more refined and predictive.

Future Directions and Unexplored Avenues in Bis Monochloroacetyl Ajmaline Research

Development of Novel Chemical Probes for Advanced Cellular Imaging and Tracing

A significant frontier in understanding the cellular role of any bioactive compound lies in visualizing its journey and interactions within the complex environment of a living cell. Future research should focus on chemically modifying the Bis(monochloroacetyl)ajmaline structure to create novel chemical probes for advanced cellular imaging.

These probes could be engineered by attaching fluorophores or other reporter molecules to the ajmaline (B190527) scaffold. The development of such tools would enable researchers to track the compound's localization, accumulation, and trafficking within subcellular compartments in real-time. uci.edu Crafting bioluminescent probes is another promising direction, which could allow for multicellular imaging in whole organisms. uci.edu

The reactive nature of the monochloroacetyl groups could also be exploited. These groups can potentially act as covalent handles to "tag" target proteins or other interacting biomolecules within the cell. This would facilitate the identification of the molecular partners of this compound, providing direct evidence of its mechanism of action. By identifying biocompatible chemical reactions, these tags could be used to visualize cellular metabolites and communication pathways in vivo. uci.edu

Table 1: Potential Chemical Probe Designs Based on this compound

| Probe Design Strategy | Reporter Tag | Potential Application | Research Goal |

| Fluorescent Conjugation | Fluorescein, Rhodamine, or near-infrared (NIR) dyes | Live-cell fluorescence microscopy, flow cytometry | Track subcellular localization and quantify uptake. |

| Bioluminescent Engineering | Engineered luciferase substrates | In vivo imaging in animal models | Monitor compound distribution and kinetics in a whole organism. uci.edu |

| Affinity-Based Probes | Biotin or clickable alkyne/azide tags | Pull-down assays, mass spectrometry | Isolate and identify specific protein targets. |

| Bioorthogonal Tagging | Small, stable reagents for in vivo visualization | Imaging of cellular cross-talk and metabolites | Visualize interactions with other biomolecules in living systems. uci.edu |

Exploration of Allosteric Modulation Mechanisms of Molecular Targets

While many drugs act directly on the primary (orthosteric) binding site of a receptor, allosteric modulators bind to a secondary, distinct site to fine-tune the receptor's activity. frontiersin.orgnih.gov This can offer greater specificity and a better safety profile. frontiersin.org Future research should investigate the potential for this compound to act as an allosteric modulator.

Initial studies would involve determining if the compound can alter the binding or efficacy of the natural ligands of its target proteins without competing with them directly. For instance, if this compound targets an ion channel, does it modulate the channel's response to its primary gating stimulus? Such allosteric ligands can be valuable tools for stabilizing specific receptor conformations for biophysical studies. frontiersin.org

Given that ajmaline itself has effects on multiple ion channels, including sodium, potassium, and calcium channels, its derivatives could exhibit complex allosteric behaviors. nih.gov Investigating these mechanisms could reveal novel ways to control the activity of these important physiological targets and could have significant therapeutic implications. frontiersin.org

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

The traditional "one drug, one target" model is often insufficient to explain the full range of effects of a bioactive compound. frontiersin.org Systems biology and network pharmacology offer a more holistic approach by examining the complex web of interactions between a drug, its multiple potential targets, and the broader biological networks they influence. nih.govfrontiersin.org

Applying these methodologies to this compound would involve a multi-pronged strategy. High-throughput screening could identify a wide range of potential protein targets. This data would then be integrated into computational models to construct a "drug-target-disease" interaction network. nih.govresearchgate.net This network can reveal unexpected connections and highlight key pathways that are modulated by the compound. frontiersin.org

This approach is particularly valuable for natural products and their derivatives, which often have multiple biological targets. nih.govmdpi.com By understanding how this compound perturbs entire biological systems, researchers can better predict its therapeutic effects and potential side effects, moving towards a more comprehensive pharmacological profile. frontiersin.org

Table 2: Key Components of a Systems Pharmacology Approach for this compound

| Component | Description | Tools and Techniques | Desired Outcome |

| Target Identification | Unbiased screening to identify multiple potential protein targets. | High-throughput screening, affinity chromatography, proteomics. | A comprehensive list of interacting proteins. |

| Network Construction | Building a computational model of the interactions between the compound, its targets, and disease-related pathways. | Bioinformatics software (e.g., Cytoscape), protein-protein interaction databases. | Visualization of the compound's interaction network. nih.gov |

| Pathway Analysis | Identifying the key biological pathways and processes affected by the compound. | Gene ontology (GO) and KEGG pathway enrichment analysis. mdpi.com | Understanding the functional consequences of target engagement. |

| In Silico & In Vivo Validation | Using computational docking and experimental models to confirm network predictions. | Molecular docking simulations, cell culture experiments, animal models. frontiersin.org | Validation of the predicted mechanisms of action. |

Challenges in Translating Preclinical Mechanistic Findings to Broader Biological Significance

A deep understanding of a compound's molecular mechanism in a laboratory setting is a critical first step, but translating these findings into predictable biological outcomes in a whole organism presents significant challenges. For alkaloid derivatives like this compound, several hurdles must be overcome.

One major challenge is the potential disconnect between in vitro potency and in vivo efficacy. mdpi.com Factors such as poor solubility, limited bioavailability, rapid metabolism, and non-specific tissue distribution can prevent the compound from reaching its target in sufficient concentrations. innovationaljournals.comemanresearch.org Furthermore, the complexity of biological systems means that a compound's effect can be modulated by numerous factors not present in a simplified experimental setup. mdpi.com

Overcoming these challenges will require a dedicated focus on formulation science, such as the use of nanoparticle-based delivery systems to improve solubility and targeting. mdpi.com Additionally, robust animal models that accurately reflect human physiology are needed to bridge the gap between preclinical and clinical research. mdpi.com

Table 3: Translational Challenges and Potential Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategy |

| Poor Bioavailability | The compound is poorly absorbed or rapidly cleared from the body. | Development of advanced drug delivery systems (e.g., liposomes, nanoparticles). mdpi.com |

| Off-Target Effects & Toxicity | The compound interacts with unintended targets, causing side effects. | Structure-activity relationship (SAR) studies to optimize specificity; targeted delivery approaches. innovationaljournals.com |

| Lack of Predictive Animal Models | Animal models do not accurately recapitulate human disease or physiology. | Development of more sophisticated and genetically relevant animal models; use of human-derived cell systems. mdpi.com |

| Drug Resistance | Cancer cells or pathogens develop mechanisms to evade the compound's effects. | Combination therapies; investigation of resistance mechanisms. emanresearch.org |

Emerging Methodologies for Deeper Mechanistic Understanding of Alkaloid Derivatives

The field of chemical biology is constantly evolving, providing new tools to unravel the mechanisms of complex molecules like this compound. Future research should leverage these emerging methodologies to gain unprecedented insight into its function.

Advances in synthetic chemistry allow for the rapid generation of a library of analogs, which can be used to probe structure-activity relationships in fine detail. rsc.org This "collective synthesis" approach can efficiently produce various related compounds from a common intermediate, providing a rich dataset for understanding how small structural changes impact biological activity. researchgate.net

Computational approaches, such as molecular dynamics simulations and quantum mechanics, can model the interaction between this compound and its targets at an atomic level. These in silico methods can predict binding modes and energies, guiding the design of more potent and selective derivatives.

Furthermore, advanced analytical techniques are crucial. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry can aid in the identification and quantification of the compound and its metabolites in biological samples. researchgate.net Cryo-electron microscopy (cryo-EM) can provide high-resolution structures of the compound bound to its target proteins, offering a definitive view of the interaction.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Bis(monochloroacetyl)ajmaline with high purity?

- Answer : Synthesis optimization requires selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst) that minimize side reactions. Use HPLC or LC-MS to monitor reaction progress and identify impurities. For purification, column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) is recommended. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Answer : A tiered approach is critical:

- Structural confirmation : Use 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions.

- Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via UPLC-PDA.

- Solubility and logP : Employ shake-flask methods with HPLC quantification to determine partition coefficients .

Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity?

- Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) using validated protocols from the European Medicines Agency (EMA) ICH S6(R1) guidelines. Include positive and negative controls, and replicate experiments (n ≥ 3) to ensure statistical power. Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported mechanism of action across studies?

- Answer : Conduct comparative studies using isogenic cell lines or knock-out models to isolate pathways. Apply orthogonal methods (e.g., CRISPR interference, proteomics) to validate target engagement. Meta-analysis of existing data with Cochrane Review criteria can identify biases or methodological inconsistencies .

Q. How can researchers assess the environmental fate of this compound to address ecotoxicological concerns?

- Answer : Follow the INCHEMBIOL framework:

- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure).

- Biotic studies : Use OECD 301/307 guidelines for biodegradability testing in activated sludge.

- Trophic transfer analysis : Model bioaccumulation factors (BAFs) using GC-MS or LC-MS/MS in aquatic organisms .

Q. What statistical approaches are optimal for analyzing dose-response data with high variability?

- Answer : Apply mixed-effects models to account for inter-experimental variability. Use bootstrapping or Bayesian hierarchical models to estimate uncertainty in EC₅₀ values. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis with Dunn’s correction) are recommended .

Methodological Tables

Table 1 : Example Experimental Design for Stability Testing

| Parameter | Conditions | Analytical Method |

|---|---|---|

| Hydrolytic Stability | pH 1–13, 37°C, 24–72 h | UPLC-PDA (λ = 254 nm) |

| Photodegradation | UV 365 nm, 25°C, 48 h | LC-HRMS |

| Thermal Stability | 40°C–80°C, 0–30 days | ¹H NMR (deuterated DMSO) |

Table 2 : Key ICH Guidelines for Preclinical Evaluation

| Guideline | Focus Area | Relevance to this compound |

|---|---|---|

| ICH S6(R1) | Safety of biopharmaceuticals | Toxicity profiling in relevant animal models |

| ICH Q8(R2) | Pharmaceutical development | Formulation optimization and quality control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.